molecular formula C13H25N3O2 B071625 tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate CAS No. 178312-32-8

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate

Cat. No.: B071625
CAS No.: 178312-32-8
M. Wt: 255.36 g/mol
InChI Key: GUIFNRVZOGALAI-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate is a sophisticated bifunctional chemical scaffold of significant value in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound features a piperidine ring bearing a carbamate-protected amine, which serves as a key attachment point for E3 ubiquitin ligase ligands, and a highly versatile azetidine group, ideal for linking to target protein-binding warheads. This structural duality makes it an exceptional linker core for constructing novel heterobifunctional molecules designed to induce targeted protein degradation.

Properties

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIFNRVZOGALAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidin-4-amine Followed by Azetidine Coupling

This method involves sequential functionalization of piperidin-4-amine. The amine group is first protected with a Boc group, followed by nucleophilic substitution to introduce the azetidine moiety.

Step 1: Boc Protection
Piperidin-4-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding tert-butyl piperidin-4-ylcarbamate.

Step 2: Azetidine Coupling
The Boc-protected piperidine undergoes nucleophilic substitution with an azetidine derivative (e.g., 3-bromoazetidine) under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates this step.

Representative Reaction Conditions

StepReagentsSolventTemperatureYield
1Boc₂O, DIPEATHF0°C → 25°C85–90%
23-Bromoazetidine, K₂CO₃DMF80°C65–70%

Azetidine Functionalization Prior to Piperidine Coupling

Alternative routes begin with functionalizing azetidine before coupling it to piperidine. This approach is advantageous when steric hindrance limits reactivity in the first method.

Step 1: Azetidine Protection
Azetidin-3-amine is protected with a Boc group using Boc₂O in DCM, forming tert-butyl azetidin-3-ylcarbamate.

Step 2: Piperidine Coupling
The Boc-protected azetidine reacts with a piperidine derivative (e.g., 4-chloropiperidine) under microwave-assisted conditions. For instance, a mixture in acetonitrile with DIPEA as a base achieves 70–75% yield after 3 hours at 130°C.

Key Data

  • Microwave Irradiation : Accelerates reaction kinetics, reducing time from 24 hours (conventional heating) to 3 hours.

  • Purification : Silica gel chromatography with ethyl acetate/hexanes gradients isolates the product.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yields:

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in substitution reactions but require careful temperature control to avoid side reactions.

  • Bases : DIPEA outperforms TEA in Boc protection due to its superior ability to scavenge HCl, minimizing byproducts.

Comparative Table: Base Efficiency in Boc Protection

BaseSolventTemperatureYield
DIPEATHF25°C90%
TEADCM25°C78%

Deprotection and Final Modifications

Post-coupling deprotection steps are critical for generating the free amine intermediate. Trifluoroacetic acid (TFA) in DCM (10–20% v/v) efficiently removes Boc groups at 0–25°C. Subsequent recrystallization from ethanol/water mixtures achieves >95% purity.

Advanced Synthetic Techniques

Catalytic Coupling Methods

Palladium-catalyzed cross-coupling reactions enable the introduction of aromatic groups to the azetidine ring. For example, Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ enhances structural diversity.

Flow Chemistry Applications

Continuous-flow systems improve scalability and reproducibility. A recent study demonstrated a 20% increase in yield compared to batch reactions by optimizing residence time and mixing efficiency.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky tert-butyl groups slow substitution reactions. Using microwave irradiation or elevated temperatures (100–130°C) mitigates this issue.

  • Byproduct Formation : Competitive elimination reactions during azetidine coupling are minimized by employing mild bases (e.g., NaHCO₃) and low temperatures .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

tert-Butyl N-[1-(piperidin-4-yl)azetidin-3-yl]carbamate ()

  • Structural Difference : Positional isomerism—the azetidine and piperidine rings are swapped.
  • Impact : Altered spatial orientation may affect receptor binding. Molecular weight and solubility are comparable, but steric hindrance differences could influence metabolic stability .
  • Synthesis : Similar protection/deprotection steps (e.g., tert-butyl carbamate introduction via Boc anhydride), but coupling reagents and reaction conditions vary due to ring connectivity .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()

  • Structural Difference : Acetyl group replaces the azetidine ring.
  • Impact: Reduced rigidity and nitrogen content.
  • Synthesis : Direct acetylation of piperidine using Ac₂O and Et₃N, followed by Boc deprotection with HCl/MeOH—a simpler route compared to azetidine coupling .

Analogues with Heteroaromatic Substituents

tert-Butyl (1-(2-aminopyrimidin-4-yl)azetidin-3-yl)carbamate derivatives ()

  • Examples : Compounds 24c ([M+H]⁺: 280), 24d ([M+H]⁺: 294), and 24f ([M+H]⁺: 308).
  • Structural Difference : Pyrimidine ring replaces piperidine, with alkyl chains (ethyl, propyl, butyl) on the carbamate.
  • Impact : Pyrimidine enhances π-π stacking in H₃ receptor binding (purity >95–99%). Increased alkyl chain length correlates with higher molecular weight and lipophilicity, affecting bioavailability .

tert-Butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate ()

  • Structural Difference: Cyanopyridine substituent introduces a polar nitrile group.

Analogues with Sulfonyl and Aromatic Groups

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate ()

  • Structural Difference : Methylsulfonyl group replaces azetidine.
  • Impact : Sulfonyl groups are electron-withdrawing, increasing stability and acidity of the piperidine nitrogen. Molecular weight (278.37) is slightly higher, and density (1.21 g/cm³) suggests compact packing .

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ()

  • Structural Difference : Fluorophenyl-cyclopropyl group instead of azetidine-piperidine.
  • Impact: Aromatic fluorine enhances metabolic resistance and lipophilicity (MW: 251.3).

Key Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight Purity (%) Key Functional Groups logP (Predicted)
This compound ~267.36 N/A Azetidine, Piperidine, Boc 1.8–2.2
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () 214.27 >95 Acetyl, Boc 1.5–1.8
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate () 278.37 95 Methylsulfonyl, Boc 0.9–1.3
tert-Butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate () 303.36 N/A Cyanopyridine, Boc 1.2–1.6

Biological Activity

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate is a compound that has garnered attention for its potential biological activities. Its structure, which combines azetidine and piperidine moieties, suggests diverse interactions with biological targets. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H27N3O
  • Molecular Weight : 255.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Studies indicate that this compound may interact with various receptors and enzymes, potentially influencing processes such as inflammation and cell signaling.

Key Mechanisms:

  • Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes.
  • Enzyme Inhibition : It has been hypothesized that the compound could inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine release.
  • Cellular Uptake : The piperidine ring may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.78 μg/mL
VREfm3.125 μg/mL
Staphylococcus epidermidis1.56 μg/mL

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models stimulated with lipopolysaccharide (LPS) . The compound's ability to reduce pyroptosis—a form of programmed cell death associated with inflammation—was also noted.

Treatment ConditionIL-1β Release Inhibition (%)
Control0
Compound Treatment45

Research Findings

In a recent study involving differentiated THP-1 cells, this compound was evaluated for its effects on NLRP3 inflammasome activation. The results indicated a concentration-dependent inhibition of pyroptosis and IL-1β release, suggesting a potential therapeutic application in inflammatory diseases .

Additionally, computational modeling has provided insights into the binding interactions between the compound and its biological targets, which may aid in optimizing its structure for enhanced activity .

Q & A

Q. What is the structural significance of tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate in medicinal chemistry?

The compound features a piperidine-azetidine hybrid scaffold, which is pivotal for modulating pharmacokinetic properties such as solubility and membrane permeability. The tert-butyl carbamate acts as a protecting group for the amine, enabling selective deprotection during multi-step syntheses. Piperidine and azetidine rings are common in bioactive molecules due to their conformational rigidity and hydrogen-bonding capabilities, which enhance target binding .

Q. What are standard synthetic routes for preparing this compound?

A typical protocol involves:

  • Step 1: Condensation of 4-N-BOC-aminopiperidine with azetidine-3-carbaldehyde under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Reduction of intermediates using NaBH4 or catalytic hydrogenation (Pd/C).
  • Step 3: Carbamate protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O). Yield optimization often requires controlling reaction temperature (0–25°C) and stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and Boc-group integrity.
  • HPLC-MS: Validates purity (>95%) and molecular ion ([M+H]⁺) via reverse-phase C18 columns (ACN/water gradients).
  • X-ray Crystallography: Resolves stereochemical configurations, as demonstrated in related piperidine derivatives .

Advanced Research Questions

Q. How can competing side reactions during the azetidine-piperidine coupling step be mitigated?

Competing N-alkylation or over-reduction can occur due to the nucleophilicity of the azetidine nitrogen. Strategies include:

  • Using bulky bases (e.g., DIPEA) to suppress unwanted alkylation.
  • Employing low-temperature (−10°C) conditions during imine formation.
  • Monitoring reaction progress via TLC (silica gel, UV detection) to isolate intermediates promptly .

Q. What role does stereochemistry play in the biological activity of this compound?

Stereochemical configuration (e.g., R vs. S at the azetidine-piperidine junction) significantly impacts target affinity. For example, (R)-configured analogs of similar compounds show 10-fold higher inhibition of kinase targets compared to (S)-isomers. Chiral HPLC (CHIRALPAK® columns) or enzymatic resolution is recommended for enantiopure synthesis .

Q. How does the compound’s stability vary under physiological conditions?

  • In vitro: The Boc group is stable at pH 7.4 but cleaved enzymatically by esterases in plasma.
  • In vivo: Piperidine-azetidine scaffolds exhibit moderate metabolic stability (t₁/₂ ~2–4 hours in rodent models), with primary metabolites identified via LC-MS/MS as deprotected amines and hydroxylated derivatives .

Q. What computational methods are effective for predicting target interactions?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with GPCRs or kinases, leveraging the compound’s hydrogen-bonding motifs.
  • MD Simulations: GROMACS simulations (100 ns) reveal conformational dynamics of the piperidine ring in aqueous vs. lipid bilayer environments .

Q. How can regioselective functionalization of the azetidine ring be achieved?

  • Electrophilic Substitution: Nitration at the azetidine 3-position using HNO3/H2SO4 (0°C) yields nitro derivatives, which are reducible to amines for further coupling.
  • Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh3)4 enable aryl/heteroaryl group installation at the azetidine nitrogen .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Purification: Column chromatography becomes impractical; switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography.
  • Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd@SiO2) improve cost-efficiency for hydrogenation steps .

Q. How do structural modifications influence solubility and bioavailability?

  • LogP Optimization: Introducing polar groups (e.g., hydroxyl or carboxylate) on the piperidine ring reduces LogP from ~2.5 to <1.5, enhancing aqueous solubility.
  • Prodrug Strategies: Replacing Boc with PEGylated carbamates improves plasma stability while maintaining in vivo activity .

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